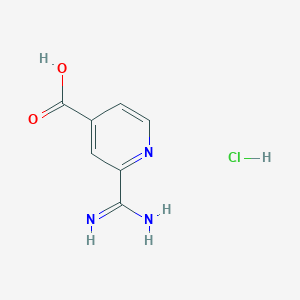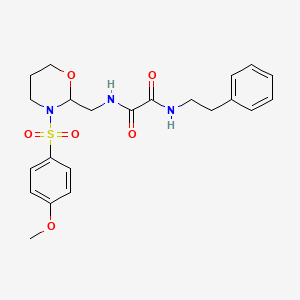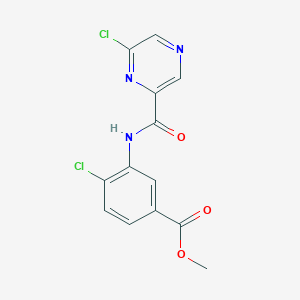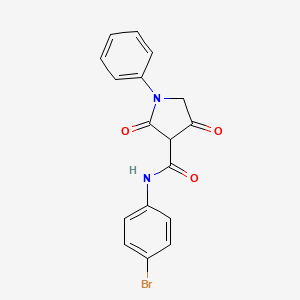![molecular formula C20H21N3O4S2 B2401978 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1260948-63-7](/img/structure/B2401978.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S2. It has a molecular weight of 438.0 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact 3D conformer and other structural details would require more specific computational chemistry analyses.Physical And Chemical Properties Analysis
This compound has a molecular weight of 438.0 g/mol. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a rotatable bond count of 8. Its exact mass and monoisotopic mass are 437.0634615 g/mol. It has a topological polar surface area of 125 Ų and a heavy atom count of 28 .Aplicaciones Científicas De Investigación
Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Research by Gangjee et al. (2008) has demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, notably compounds with substitutions at the 5-position, exhibit potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual action suggests potential for these compounds in anticancer therapies, as they target key enzymes involved in DNA synthesis and repair. The study emphasizes the importance of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold for developing potent inhibitors with applications in cancer treatment (Gangjee et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016) and (2017) have conducted crystal structure analyses of compounds closely related to the queried chemical, focusing on the structural characteristics and the intramolecular hydrogen bonding that stabilizes their folded conformation. These studies provide insights into the molecular geometry and interactions that could influence the biological activity of such compounds (Subasri et al., 2016); (Subasri et al., 2017).
Anticancer and Antimicrobial Potentials
Further research into derivatives of thieno[2,3-d]pyrimidine has explored their synthesis and evaluation for anticancer and antimicrobial activities. Horishny, Arshad, and Matiychuk (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating significant cytotoxic effects against leukemia cell lines. This highlights the potential for developing new therapeutic agents targeting cancer and infectious diseases (Horishny et al., 2021).
Heterocyclic Synthesis and Biological Activity
Investigations into the synthesis of novel heterocyclic compounds using thieno[2,3-d]pyrimidine derivatives as starting materials have also been reported. These studies focus on creating new molecular entities with potential biological activities, further emphasizing the versatility and significance of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-10-28-18)22-20(23)29-12-17(24)21-13-4-5-15-16(11-13)27-9-8-26-15/h4-6,10-11H,2-3,7-9,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGNUSHGSOYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)

![(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2401900.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)

![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)



![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B2401911.png)


